3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a tetrahydroquinazolinone derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Scientific Research Applications
Synthesis and Characterization
A novel synthesis and characterization of related 1,2,3,4-tetrahydroquinazoline compounds have been documented, showcasing their potential in forming complexes with metals such as cobalt. These complexes are characterized using various spectral methods, including FT-IR, NMR, UV-Vis, mass spectroscopy, elemental analysis, magnetic susceptibility, molar conductivity, and thermal analysis techniques. The significance of these compounds extends into coordination chemistry, where their ability to form complexes with transition metals opens up potential applications in catalysis and materials science (Mutlu et al., 2012).
Catalysis and Green Chemistry
In the realm of green chemistry, the compound's structural relatives have been employed in catalysis, exemplified by the Lewis acid-promoted cycloaddition reactions. These reactions utilize environmentally benign solvents like PEG-400, highlighting the compound's utility in sustainable chemical processes (Kouznetsov et al., 2008).
Pharmaceutical and Biological Activity
Related structures have shown promising activity in pharmaceutical research, particularly in antitubercular studies. Analogues derived from similar chemical scaffolds have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Kantevari et al., 2011).
Chemical Transformations and Synthetic Applications
The Povarov reaction, a key synthetic route for tetrahydroquinoline derivatives, highlights the compound's relevance in organic synthesis. This reaction facilitates the construction of complex heterocyclic structures, which are foundational in many natural products and pharmaceuticals. Such synthetic strategies underscore the importance of these compounds in the development of new materials and active pharmaceutical ingredients (Zubkov et al., 2010).
Mechanism of Action
Target of Action
The compound “3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a complex molecule that contains a furan ring and a tetrahydroquinazolinone ring. Furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, quinazolinone derivatives are known for their wide range of biological activities . .
Mode of Action
Without specific studies on “3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one”, it’s challenging to determine its exact mode of action. Many furan and quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Furan and quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one”. Based on the known activities of similar compounds, it could potentially have antiviral, anti-inflammatory, anticancer, or antimicrobial effects .
properties
IUPAC Name |
4-amino-3-(furan-2-ylmethyl)quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-7H,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELMBCYPYNOPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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